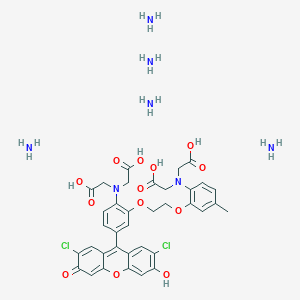

Fluo-3 pentaammonium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C36H45Cl2N7O13 |

|---|---|

分子量 |

854.7 g/mol |

IUPAC名 |

azane;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |

InChI |

InChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3 |

InChIキー |

ABPVTPOQYAKASW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O.N.N.N.N.N |

製品の起源 |

United States |

Foundational & Exploratory

Fluo-3 Pentaammonium Salt: An In-depth Technical Guide for Cellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental methodologies, and applications of Fluo-3 pentaammonium salt, a widely used fluorescent indicator for measuring intracellular calcium concentrations.

Core Chemical and Physical Properties

Fluo-3 is a visible light-excitable fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺). The pentaammonium salt form is a membrane-impermeant version of Fluo-3, making it suitable for direct introduction into cells via techniques such as microinjection, scrape loading, or patch clamp pipettes.

Quantitative Data Summary

The key chemical and spectral properties of this compound salt are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₆H₂₅Cl₂N₂O₁₃ · 5NH₄⁺ | [1] |

| Molecular Weight | 854.7 g/mol | [2] |

| Appearance | Orange-red solid | [2] |

| Solubility | Soluble in water (pH > 6) and DMSO | [2] |

| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [2][3] |

| Emission Maximum (Ca²⁺-bound) | ~526 nm | [2][3] |

| Molar Absorptivity (ε) at 506 nm | ~86,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.15 | [3][4] |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM | [2][4] |

| Fluorescence Enhancement upon Ca²⁺ binding | >100-fold | [5] |

Mechanism of Action

Fluo-3 is essentially non-fluorescent in its Ca²⁺-free state. Upon binding to free Ca²⁺, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield. This property allows for the sensitive detection of changes in intracellular Ca²⁺ concentration.

Fluo-3 Calcium Binding Mechanism

Experimental Protocols

As this compound salt is membrane-impermeant, it must be introduced into the cytoplasm directly. Below are detailed methodologies for key experiments.

In Vitro Spectral Characterization

This protocol allows for the determination of the spectral properties of Fluo-3 in a cell-free environment.

Materials:

-

This compound salt

-

Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaCl₂, pH 7.2)

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound salt (e.g., 1 mM) in high-quality, anhydrous DMSO.

-

Dilute the stock solution into the calcium-free buffer to a final concentration of approximately 1 µM.

-

Record the fluorescence excitation and emission spectra of the Ca²⁺-free Fluo-3.

-

Add a saturating amount of CaCl₂ (to a final concentration of several millimolars) to the cuvette to determine the spectral properties of the Ca²⁺-bound form.

-

Record the excitation and emission spectra of the Ca²⁺-saturated Fluo-3.

Cell Loading Methodologies

Microinjection allows for the precise loading of a known concentration of the indicator into a single cell.

Materials:

-

This compound salt

-

Microinjection buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2-7.4, filtered through a 0.2 µm filter)[6]

-

Micropipettes

-

Microinjector system

Procedure:

-

Prepare a 0.5-5 mM solution of this compound salt in the microinjection buffer.[6]

-

Back-fill a micropipette with the Fluo-3 solution.

-

Using a micromanipulator, carefully insert the micropipette into the cytoplasm of the target cell.

-

Apply a brief, low-pressure pulse to inject a small volume of the Fluo-3 solution.

-

Allow the cell to recover for 15-30 minutes before imaging to allow for dye diffusion.[6]

This method is suitable for loading a population of adherent cells.

Materials:

-

This compound salt

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution)

-

Cell scraper or rubber policeman

Procedure:

-

Grow cells to confluency on a culture dish.

-

Prepare a loading solution of this compound salt (typically 10-100 µM) in the physiological buffer.

-

Remove the culture medium and gently wash the cells with the physiological buffer.

-

Add the Fluo-3 loading solution to the cells.

-

Gently scrape a portion of the cell monolayer with the cell scraper. The mechanical disruption will allow the dye to enter the cells along the scrape line.

-

Incubate for 5-10 minutes to allow the dye to spread to adjacent cells via gap junctions.

-

Wash the cells 2-3 times with the physiological buffer to remove extracellular dye before imaging.

For electrophysiological studies, Fluo-3 can be included in the intracellular solution of the patch pipette.

Materials:

-

This compound salt

-

Intracellular (pipette) solution (e.g., 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES, pH 7.2)

-

Patch clamp setup

Procedure:

-

Dissolve this compound salt directly into the filtered intracellular solution to a final concentration of 50-200 µM.

-

Back-fill the patch pipette with the Fluo-3-containing intracellular solution.

-

Establish a whole-cell patch clamp configuration. The dye will diffuse from the pipette into the cell cytoplasm.

-

Allow sufficient time for the dye to equilibrate throughout the cell before commencing fluorescence measurements.

Intracellular Calcium Imaging

Instrumentation:

-

Fluorescence microscope (confocal or widefield) equipped with appropriate filters for Fluo-3 (e.g., excitation ~488 nm, emission ~525 nm).

-

Digital camera for image acquisition.

Procedure:

-

Load cells with this compound salt using one of the methods described above.

-

Mount the cells on the microscope stage.

-

Acquire a baseline fluorescence image (F₀).

-

Stimulate the cells with an agonist or treatment to induce a change in intracellular Ca²⁺.

-

Acquire a time-lapse series of fluorescence images to monitor the change in fluorescence intensity over time.

Data Analysis: Calculating Intracellular Calcium Concentration

For single-wavelength indicators like Fluo-3, the intracellular Ca²⁺ concentration can be estimated using the following equation, which requires in situ calibration to determine F_min and F_max.[7][8]

[Ca²⁺] = K_d * (F - F_min) / (F_max - F)

Where:

-

[Ca²⁺] is the intracellular free calcium concentration.

-

K_d is the dissociation constant of Fluo-3 for Ca²⁺ (~390-450 nM).

-

F is the measured fluorescence intensity of the indicator at a given time.

-

F_min is the fluorescence intensity in the absence of Ca²⁺ (determined by treating cells with a Ca²⁺ chelator like EGTA in a calcium-free medium with a calcium ionophore like ionomycin).

-

F_max is the fluorescence intensity at saturating Ca²⁺ levels (determined by treating cells with a high concentration of a calcium ionophore in a high calcium medium).

Applications in Research and Drug Development

Fluo-3 is a versatile tool for studying a wide range of biological processes involving calcium signaling.

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs, particularly those coupled to Gαq, signal through the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and subsequent release of Ca²⁺ from the endoplasmic reticulum. Fluo-3 can be used to monitor this Ca²⁺ release and screen for compounds that modulate GPCR activity.

Gαq Signaling Pathway

Excitation-Contraction Coupling in Muscle Cells

In muscle cells, depolarization of the sarcolemma triggers Ca²⁺ release from the sarcoplasmic reticulum, initiating muscle contraction. Fluo-3 allows for the visualization of these calcium transients.

Excitation-Contraction Coupling

Neurotransmission

The influx of Ca²⁺ into the presynaptic terminal is a critical step for the release of neurotransmitters. Fluo-3 can be used to study the dynamics of presynaptic Ca²⁺ and its role in synaptic plasticity.

Calcium Signaling in Neurotransmission

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low fluorescence signal | - Inefficient loading- Low intracellular Ca²⁺ concentration- Photobleaching | - Optimize loading concentration and time.- Verify cell health and resting Ca²⁺ levels.- Reduce excitation light intensity or exposure time. |

| High background fluorescence | - Incomplete removal of extracellular dye- Dye compartmentalization in organelles | - Ensure thorough washing after loading.- Load cells at room temperature instead of 37°C to reduce compartmentalization.[7] |

| Rapid signal decay | - Photobleaching- Dye leakage from cells | - Reduce excitation light intensity.- Include an organic anion transporter inhibitor like probenecid (B1678239) in the imaging buffer.[2] |

| Cell death or damage | - Toxicity from high dye concentration- Damage during loading (microinjection/scrape loading) | - Use the lowest effective dye concentration.- Optimize injection pressure/duration or be gentler during scraping. |

Storage and Handling

This compound salt should be stored at -20°C, desiccated, and protected from light. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for established laboratory protocols and safety procedures. Researchers should always optimize protocols for their specific experimental conditions and cell types.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biotium.com [biotium.com]

- 3. Fluo-3 | AAT Bioquest [aatbio.com]

- 4. Fluo-3, pentaammonium salt | AAT Bioquest [aatbio.com]

- 5. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. biotium.com [biotium.com]

- 8. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fluo-3 Mechanism of Calcium Binding

For researchers, scientists, and drug development professionals, understanding the intricacies of intracellular calcium signaling is paramount. Fluo-3, a fluorescent indicator, has long been a staple tool for visualizing and quantifying these crucial calcium dynamics. This technical guide provides a comprehensive overview of the core mechanism of Fluo-3's interaction with calcium ions, detailed experimental protocols, and a summary of its key quantitative properties.

The Core Mechanism: From Non-Fluorescent to Highly Fluorescent

Fluo-3 is a visible light-excitable calcium indicator that exhibits a substantial increase in fluorescence upon binding to free Ca²⁺.[1][2][3] Developed by Roger Y. Tsien and colleagues, its spectral properties are similar to fluorescein (B123965), making it compatible with common fluorescence microscopy and flow cytometry instrumentation.[2][3][4]

The operational principle of Fluo-3 in living cells begins with its acetoxymethyl (AM) ester form, Fluo-3 AM. This lipophilic version readily permeates the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, converting Fluo-3 AM into its active, membrane-impermeant form, Fluo-3.[4][5] This active form is essentially non-fluorescent in the absence of calcium.[1][4]

Upon binding with intracellular Ca²⁺, Fluo-3 undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield.[1][6] This leads to a fluorescence intensity increase of over 100-fold.[2][7][8] The intensity of the emitted fluorescence is directly proportional to the concentration of free intracellular calcium, allowing for quantitative measurements.[6] Unlike ratiometric indicators like Fura-2, Fluo-3 is a single-wavelength indicator, meaning changes in calcium concentration are observed as changes in fluorescence intensity at a single emission wavelength.[6][9]

Figure 1. Mechanism of Fluo-3 action in a living cell.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Fluo-3, providing a quick reference for experimental design and data interpretation.

| Property | Value | Reference(s) |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [1][8][10] |

| 450 nM (in cell-free media) | [9] | |

| 898 ± 64 nM (in intact cardiomyocytes) | [11] | |

| Excitation Maximum (Ca²⁺-bound) | 506 nm | [1][8][12] |

| Emission Maximum (Ca²⁺-bound) | 526 nm | [1][8][9] |

| Quantum Yield (Ca²⁺-bound) | ~0.14 - 0.15 | [1][8][10] |

| Fluorescence Intensity Increase | >100-fold | [2][7][8] |

| Excitation Source Compatibility | 488 nm (Argon-ion laser) | [1][2][4] |

Experimental Protocols

Accurate measurement of intracellular calcium using Fluo-3 requires careful attention to cell loading and data acquisition procedures. Below are detailed methodologies for key experimental steps.

Cell Loading with Fluo-3 AM

This protocol describes a general method for loading adherent cells with Fluo-3 AM. Optimization of dye concentration and incubation times may be necessary for different cell types.

Materials:

-

Fluo-3 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Probenecid (B1678239) (optional)

Procedure:

-

Prepare a Fluo-3 AM stock solution: Dissolve Fluo-3 AM in anhydrous DMSO to a final concentration of 1-5 mM.[13][14]

-

Prepare the loading solution:

-

For a final concentration of 4 µM Fluo-3 AM, mix equal volumes of the 1 mM Fluo-3 AM stock solution and 20% Pluronic® F-127.[15]

-

Add this mixture to the desired volume of HBSS.[15] The final concentration of Fluo-3 AM for loading is typically between 1-5 µM.[13]

-

The non-ionic detergent Pluronic® F-127 aids in the dispersion of the water-insoluble Fluo-3 AM in the aqueous loading buffer.[13][15]

-

To reduce the leakage of the de-esterified Fluo-3 from the cells, the organic anion transport inhibitor probenecid can be added to the loading and assay buffers at a final concentration of 1-2.5 mM.[13][14]

-

-

Cell Loading:

-

Washing:

-

Remove the loading solution and wash the cells two to three times with fresh, pre-warmed, dye-free physiological buffer to remove any extracellular Fluo-3 AM.[16]

-

-

De-esterification:

Fluorescence Measurement and Data Analysis

Fluorescence can be measured using a fluorescence microscope, flow cytometer, or microplate reader equipped with appropriate filters for fluorescein (FITC).[1][4]

Instrumentation Settings:

Data Acquisition and Analysis:

-

Baseline Fluorescence: Before applying a stimulus, record the baseline fluorescence intensity (F₀).[16]

-

Stimulation: Apply the experimental stimulus to induce a change in intracellular Ca²⁺ concentration.

-

Record Fluorescence: Record the change in fluorescence intensity (F) over time.[16]

-

Data Presentation: Data is typically presented as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), expressed as ΔF/F₀.[16]

-

Calculation: ΔF/F₀ = (F - F₀) / F₀[16]

-

Figure 2. Experimental workflow for intracellular calcium imaging with Fluo-3.

Conclusion

Fluo-3 remains a valuable tool for investigating intracellular calcium signaling due to its large dynamic range and compatibility with common visible-light instrumentation. A thorough understanding of its calcium-binding mechanism, quantitative properties, and appropriate experimental protocols is essential for obtaining reliable and reproducible data in cellular biology and drug discovery research.

References

- 1. Fluo-3 | AAT Bioquest [aatbio.com]

- 2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Fluo-3 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 9. biotium.com [biotium.com]

- 10. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 11. Measurement of the dissociation constant of Fluo-3 for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]

- 13. abpbio.com [abpbio.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. labs.pbrc.edu [labs.pbrc.edu]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Fluo-3: A Technical Guide to its Fluorescence Quantum Yield for Cellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-3 is a widely utilized fluorescent indicator for the measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger involved in a myriad of cellular processes. Its utility stems from a dramatic increase in fluorescence intensity upon binding to Ca²⁺. A key parameter dictating its performance is the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. This technical guide provides an in-depth analysis of the fluorescence quantum yield of Fluo-3, detailing its photophysical properties, experimental protocols for its determination, and its application in cellular signaling pathways.

Core Photophysical and Chemical Properties

Fluo-3 is a visible light-excitable dye with spectral properties similar to fluorescein. It is typically excited by the 488 nm argon-ion laser line and its emission can be detected using standard FITC filter sets. In its Ca²⁺-free form, Fluo-3 is essentially non-fluorescent. However, upon binding to Ca²⁺, its fluorescence intensity increases by approximately 100-fold.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Fluo-3, providing a comparative overview for experimental design and data interpretation.

| Parameter | Value | Conditions/Notes |

| Fluorescence Quantum Yield (Φ) | ~0.14 - 0.15 | At saturating Ca²⁺ concentrations.[1][2] |

| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | For Ca²⁺-bound form at 494 nm. |

| Excitation Maximum (λex) | 506 nm | In the presence of Ca²⁺.[3][4] |

| Emission Maximum (λem) | 526 nm | In the presence of Ca²⁺.[3][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | In vitro.[1][3] |

| 898 ± 64 nM | In intact rabbit ventricular myocytes.[6] | |

| Fluorescence Intensity Increase | >100-fold | Upon saturation with Ca²⁺.[3][7] |

Experimental Protocols

A. Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of Fluo-3 relative to a standard of known quantum yield (e.g., Quinine (B1679958) Sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

Materials:

-

Fluo-3, salt form

-

Quinine sulfate (quantum yield standard)

-

0.1 M H₂SO₄

-

Calcium chloride (CaCl₂)

-

EGTA

-

MOPS or HEPES buffer (pH 7.2)

-

High-purity, anhydrous DMSO

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Ca²⁺-saturating buffer: Prepare a buffer solution (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2) containing a saturating concentration of CaCl₂ (e.g., 10 mM).

-

Preparation of Fluo-3 solution:

-

Prepare a stock solution of Fluo-3 salt in high-purity, anhydrous DMSO (e.g., 1-5 mM).

-

Dilute the Fluo-3 stock solution in the Ca²⁺-saturating buffer to prepare a series of solutions with absorbances between 0.01 and 0.05 at the excitation wavelength of the standard (e.g., 350 nm for Quinine Sulfate).

-

-

Preparation of the standard solution:

-

Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.

-

Dilute the stock solution to prepare a series of solutions with absorbances matching those of the Fluo-3 solutions at the same excitation wavelength.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of all Fluo-3 and quinine sulfate solutions at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all Fluo-3 and quinine sulfate solutions. Excite the samples at the wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-

-

Calculation of Quantum Yield:

-

Plot the integrated fluorescence intensity versus absorbance for both Fluo-3 and the standard. The slopes of these plots are proportional to the quantum yields.

-

The quantum yield of Fluo-3 (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the integrated fluorescence intensity vs. absorbance plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solvents, respectively.

-

-

B. Intracellular Calcium Measurement using Fluo-3 AM

This protocol outlines the general procedure for loading cells with the acetoxymethyl (AM) ester form of Fluo-3 for the measurement of intracellular calcium.

Materials:

-

Fluo-3 AM

-

High-purity, anhydrous DMSO

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to inhibit dye leakage)

-

Fluorescence microscope or plate reader

Procedure:

-

Preparation of Fluo-3 AM working solution:

-

Prepare a 2 to 5 mM stock solution of Fluo-3 AM in high-quality, anhydrous DMSO.[2]

-

On the day of the experiment, dilute the Fluo-3 AM stock solution to a final concentration of 1-5 µM in a suitable buffer (e.g., HBSS).[8] The addition of Pluronic F-127 (final concentration 0.02-0.04%) can aid in dispersing the dye.[2][8]

-

-

Cell Loading:

-

Replace the cell culture medium with the Fluo-3 AM working solution.

-

Incubate the cells for 30-60 minutes at 37°C.[2] The optimal loading time and temperature may need to be determined empirically for each cell type.

-

-

Washing:

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader with excitation at ~490-506 nm and emission at ~526 nm.

-

Record baseline fluorescence before adding a stimulus that is expected to alter intracellular calcium levels.

-

Monitor the change in fluorescence intensity over time after the addition of the stimulus.

-

Signaling Pathway Visualization

Fluo-3 is instrumental in dissecting Ca²⁺ signaling pathways. A common example is the G-protein coupled receptor (GPCR) pathway that leads to the release of Ca²⁺ from the endoplasmic reticulum (ER).

Caption: GPCR-mediated intracellular calcium release pathway measured by Fluo-3.

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the key steps in determining the fluorescence quantum yield of Fluo-3 using the relative method.

Caption: Workflow for relative fluorescence quantum yield determination.

Factors Influencing Fluo-3 Fluorescence

Several factors can affect the fluorescence properties of Fluo-3 and should be considered during experimental design and data interpretation:

-

pH: Fluo-3 is pH-sensitive.[3]

-

Temperature: Temperature can influence the binding kinetics and fluorescence.[3]

-

Protein Binding: Interactions with intracellular proteins can alter the fluorescence properties.[3]

-

Cellular Compartmentalization: The local environment within different organelles can affect Fluo-3's fluorescence, leading to variations in signal intensity independent of Ca²⁺ concentration.[9] For instance, the fluorescence signal of Fluo-3 has been observed to be higher in the nucleus compared to the cytoplasm at the same Ca²⁺ concentration.[9]

-

Dye Leakage: Anion transporters can extrude the de-esterified Fluo-3 from the cell, leading to a decrease in signal over time. This can be mitigated by using inhibitors like probenecid.[3]

Conclusion

Fluo-3 remains a valuable tool for monitoring intracellular calcium dynamics. A thorough understanding of its fluorescence quantum yield and other photophysical properties is crucial for accurate and quantitative measurements. By following standardized protocols and being mindful of the environmental factors that can influence its fluorescence, researchers can effectively utilize Fluo-3 to unravel the complexities of calcium signaling in cellular health and disease.

References

- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Fluo-3 | AAT Bioquest [aatbio.com]

- 4. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]

- 5. Fluo-3 - Wikipedia [en.wikipedia.org]

- 6. Measurement of the dissociation constant of Fluo-3 for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics [pubmed.ncbi.nlm.nih.gov]

- 7. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Fluo-3-AM Assay [protocols.io]

- 9. Nucleoplasmic and cytoplasmic differences in the fluorescence properties of the calcium indicator Fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Application of Fluo-3 Pentaammonium Salt in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fluo-3 pentaammonium salt in aqueous buffers. It includes key physicochemical properties, recommended protocols for solution preparation, and methods for determining solubility. Additionally, this guide illustrates a common signaling pathway where Fluo-3 is utilized as a calcium indicator.

Introduction to this compound Salt

Fluo-3 is a fluorescent indicator widely used for the quantification of intracellular calcium concentrations ([Ca²⁺]). The pentaammonium salt form of Fluo-3 is a membrane-impermeant version of the dye, making it suitable for direct loading into cells via techniques such as microinjection or for use in cell-free assays. A critical aspect of its utility is its solubility and behavior in aqueous buffers commonly used in biological research.

Physicochemical Properties

A summary of the key properties of this compound salt is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | ~854.7 g/mol | |

| Excitation Maximum (Ca²⁺-bound) | 506 nm | [1] |

| Emission Maximum (Ca²⁺-bound) | 526 nm | [1] |

| Dissociation Constant (K_d) for Ca²⁺ | ~390-450 nM | [1] |

| Form | Orange-red solid | |

| Primary Solvents | Water (pH > 6), Dimethyl Sulfoxide (DMSO) | [1][2] |

Aqueous Solubility of this compound Salt

The following table summarizes the known soluble concentrations of this compound salt in water. Researchers should note that solubility can be influenced by the specific buffer composition, ionic strength, pH, and temperature.

| Solvent | Concentration | Notes | Reference |

| Water | 1 mM | Stock solution | [3] |

| Water | 5 mM | Stock solution | [3] |

| Water | 10 mM | Stock solution | [3] |

It is recommended that for a specific aqueous buffer (e.g., PBS, HBSS, HEPES-buffered saline), the solubility be empirically determined if high concentrations are required.

Experimental Protocols

Protocol for Preparation of Aqueous Stock Solution

This protocol describes the preparation of a 1 mM aqueous stock solution of this compound salt.

-

Weighing: Accurately weigh out 1 mg of this compound salt (MW ~854.7 g/mol ).

-

Dissolution: To the vial containing the salt, add 1.17 mL of high-purity, sterile water or an aqueous buffer with a pH > 6.[3]

-

Mixing: Vortex the solution thoroughly until the salt is completely dissolved. Gentle warming (to room temperature if stored cold) may aid dissolution.

-

Storage: Store the stock solution protected from light at ≤-20°C. Aqueous stock solutions are generally stable for several months.

General Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a general framework for determining the thermodynamic solubility of this compound salt in a specific aqueous buffer.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound salt to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the solution at high speed to pellet the undissolved solid. Alternatively, filter the solution using a low-binding filter (e.g., a 0.22 µm PVDF filter).

-

Quantification of Soluble Fluo-3:

-

Carefully take an aliquot of the clear supernatant.

-

Prepare a series of standards of known this compound salt concentrations in the same buffer.

-

Measure the absorbance or fluorescence of the standards and the sample at the appropriate wavelengths (excitation ~506 nm, emission ~526 nm).

-

Construct a standard curve and determine the concentration of Fluo-3 in the saturated supernatant. This concentration represents the solubility limit.

-

Visualization of a Relevant Signaling Pathway

Fluo-3 is frequently used to monitor intracellular calcium changes initiated by the activation of G-protein coupled receptors (GPCRs), specifically those coupled to the Gq alpha subunit. The following diagram illustrates this signaling cascade.

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the aqueous solubility of this compound salt.

References

A Researcher's Guide to Fluo-3: Unpacking the AM Ester and Pentaammonium Salt Forms

An In-depth Technical Guide for Calcium Signaling Analysis

In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes. The ability to accurately measure fluctuations in intracellular calcium concentration is therefore paramount for researchers across numerous disciplines, from fundamental cell biology to cutting-edge drug discovery. Fluo-3, a fluorescent indicator developed by Nobel laureate Roger Y. Tsien and his colleagues, has long been a cornerstone of these investigations. Its utility is expanded by its availability in two principal forms: the cell-permeant acetoxymethyl (AM) ester and the cell-impermeant pentaammonium salt. This guide provides a detailed technical comparison of these two forms, outlining their distinct properties, applications, and the experimental protocols necessary for their successful implementation.

Core Differences: Permeability Dictates Application

The fundamental distinction between Fluo-3 AM and Fluo-3 pentaammonium salt lies in their ability to cross the cell membrane, a difference conferred by a critical chemical modification.

-

Fluo-3 AM (Acetoxymethyl Ester): This form is rendered lipid-soluble by the presence of AM ester groups. These groups mask the polar carboxylic acid moieties of the Fluo-3 molecule, allowing it to passively diffuse across the lipid bilayer of live, intact cells. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the AM groups, liberating the active, charged form of Fluo-3. This "traps" the indicator inside the cell, enabling the real-time measurement of intracellular Ca²⁺ dynamics.[1][2]

-

This compound Salt: This is the fully active, water-soluble salt form of the indicator.[3] Lacking the lipophilic AM esters, it is membrane-impermeant and cannot enter intact cells on its own.[3] Its primary use is in cell-free applications, such as calibrating calcium concentrations in buffer solutions, or for introduction into cells via disruptive methods like microinjection or electroporation.[3][4]

This key difference in membrane permeability dictates their primary experimental roles: Fluo-3 AM is the tool of choice for live-cell imaging of intracellular calcium, while the pentaammonium salt is essential for in vitro assays and calibration.

Mechanism of Calcium Detection

Both forms of Fluo-3, once the AM ester is hydrolyzed, operate on the same principle. The de-esterified Fluo-3 molecule is a calcium chelator that is essentially non-fluorescent in its Ca²⁺-free state. Upon binding to calcium ions, the indicator undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, leading to a fluorescence enhancement of over 100-fold.[5][6] This bright green fluorescence, with an emission maximum around 526 nm, is directly proportional to the concentration of free Ca²⁺.[7] It is important to note that Fluo-3 is a single-wavelength indicator, meaning Ca²⁺ concentration is determined by changes in fluorescence intensity, not by a shift in the excitation or emission wavelength.

Quantitative Data Summary

For researchers designing experiments, a clear understanding of the spectral and chemical properties of Fluo-3 is essential. The following table summarizes the key quantitative data for the active (hydrolyzed) form of Fluo-3.

| Property | Value | Source(s) |

| Form | Fluo-3 AM | This compound Salt |

| Molecular Weight | 1129.85 g/mol | 854.7 g/mol |

| Solubility | Soluble in DMSO | Soluble in water (pH > 6) |

| Cell Permeability | Permeant | Impermeant |

| Active Form (Post-Hydrolysis) | ||

| Excitation Maximum (Absorbance) | ~506 nm | [7] |

| Emission Maximum | ~526 nm | [7] |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM | [4] |

| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.15 | |

| Extinction Coefficient (at 506 nm) | ~86,000 M⁻¹cm⁻¹ | [4] |

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Fluo-3 AM cellular uptake and activation pathway.

Caption: Experimental workflow for intracellular calcium measurement.

Caption: Logical relationship of Fluo-3 forms and applications.

Experimental Protocols

Precise and consistent methodology is key to obtaining reliable data. The following sections provide detailed protocols for the primary applications of both Fluo-3 AM and this compound salt.

Protocol 1: Intracellular Calcium Measurement with Fluo-3 AM

This protocol outlines the steps for loading live adherent cells with Fluo-3 AM for fluorescence microscopy or microplate reader assays.

Materials:

-

Fluo-3 AM (stored at -20°C, desiccated)

-

High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic™ F-127, 20% solution in DMSO (optional, aids solubilization)

-

Probenecid (optional, anion-exchange inhibitor to prevent dye leakage)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or Krebs-Ringer-HEPES buffer)

Procedure:

-

Prepare Stock Solution:

-

Allow the vial of Fluo-3 AM and anhydrous DMSO to warm to room temperature before opening to prevent condensation.

-

Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO. For example, dissolve 1 mg of Fluo-3 AM (MW ~1130) in ~885 µL of DMSO for a 1 mM solution.

-

Vortex briefly to ensure complete dissolution. This stock solution can be stored, tightly sealed and protected from light, at -20°C for several months.

-

-

Prepare Loading Solution:

-

On the day of the experiment, dilute the Fluo-3 AM stock solution into your chosen physiological buffer to a final working concentration of 2-5 µM.

-

(Optional) To aid in dispersing the dye in the aqueous buffer, first mix the required volume of Fluo-3 AM stock solution with an equal volume of 20% Pluronic™ F-127 solution before diluting into the buffer. This results in a final Pluronic™ F-127 concentration of ~0.02-0.04%.

-

(Optional) To reduce the leakage of the de-esterified indicator from the cells, Probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Culture adherent cells on coverslips or in a multi-well plate (black wall, clear bottom is recommended for fluorescence assays).

-

Aspirate the culture medium from the cells.

-

Wash the cells once with the physiological buffer.

-

Add the Fluo-3 AM loading solution to the cells and incubate for 30-60 minutes at either room temperature or 37°C, protected from light. Note: Incubation at 37°C can sometimes lead to compartmentalization of the dye in organelles; room temperature incubation may be preferable for purely cytosolic measurements.[7]

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells two to three times with fresh, warm physiological buffer (containing probenecid, if used in the loading step) to remove any extracellular dye.

-

Add fresh buffer and incubate the cells for an additional 30 minutes to allow for complete hydrolysis of the AM esters by intracellular esterases.

-

-

Measurement:

-

The cells are now ready for fluorescence measurement.

-

Use an appropriate instrument (fluorescence microscope, confocal microscope, or microplate reader) with filters suitable for FITC/GFP (Excitation: ~490 nm, Emission: ~525 nm).

-

Record a baseline fluorescence reading (F) before adding your experimental stimulus.

-

After adding the stimulus, record the change in fluorescence intensity over time to measure the calcium flux.

-

Protocol 2: In Vitro Calcium Calibration with this compound Salt

This protocol describes how to create a calcium calibration curve using Fluo-3 salt and a series of calcium-EGTA buffers. This is essential for determining the dissociation constant (Kd) of the indicator under specific experimental conditions (pH, temperature, ionic strength).

Materials:

-

Fluo-3, pentaammonium or other salt form

-

Calcium Calibration Buffer Kit, or individual components:

-

"Zero Ca²⁺" Buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

-

"High Ca²⁺" Buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

-

-

Fluorometer or spectrofluorometer with cuvette holder

Procedure:

-

Prepare Indicator Stock Solution:

-

Prepare a concentrated stock solution of Fluo-3 salt (e.g., 1 mM) in a Ca²⁺-free buffer or deionized water.

-

-

Prepare Calibration Buffers:

-

A series of 11 calibration buffers with known free Ca²⁺ concentrations (from 0 to 39 µM) can be prepared by mixing the "Zero Ca²⁺" and "High Ca²⁺" buffers in precise ratios. This is known as the reciprocal dilution method.

-

For each calibration point, add a small, identical aliquot of the Fluo-3 salt stock solution to the mixed buffer to achieve a final indicator concentration of approximately 1-10 µM. Ensure the final volume is sufficient for your measurement instrument (e.g., 2 mL for a standard cuvette).

-

-

Measure Fluorescence:

-

Set the fluorometer to the appropriate excitation and emission wavelengths for Fluo-3 (Ex: ~506 nm, Em: ~526 nm).

-

Measure the fluorescence intensity for each calibration buffer, starting with the zero calcium sample (this gives F_min).

-

Proceed through the standards with increasing calcium concentrations.

-

The fluorescence of the highest calcium concentration buffer (e.g., 39 µM, which should saturate the dye) gives F_max.

-

-

Data Analysis and Kd Calculation:

-

The free calcium concentration ([Ca²⁺]free) can be calculated from the fluorescence intensity (F) using the Grynkiewicz equation: [Ca²⁺]free = Kd * [(F - F_min) / (F_max - F)]

-

To determine the Kd, this equation can be rearranged and plotted. A plot of log[(F - F_min) / (F_max - F)] versus log[Ca²⁺] will yield a straight line. The x-intercept of this line corresponds to the Log(Kd).

-

This experimentally determined Kd is crucial for converting fluorescence intensity ratios from live-cell experiments into absolute calcium concentrations.

-

Conclusion

Fluo-3 AM and this compound salt are two variations of a powerful tool for calcium signaling research. Their core difference—membrane permeability—defines their distinct yet complementary roles. Fluo-3 AM allows for the dynamic visualization of calcium fluxes within living cells, a cornerstone of functional cellular analysis and high-throughput screening. The pentaammonium salt, in contrast, provides the essential means for cell-free analysis and the precise calibration required to translate relative fluorescence changes into quantitative data. By understanding the specific properties and employing the detailed protocols outlined in this guide, researchers can effectively harness the capabilities of both forms of Fluo-3 to advance our understanding of calcium's role in health and disease.

References

- 1. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluo-3 - Wikipedia [en.wikipedia.org]

- 3. biotium.com [biotium.com]

- 4. benchchem.com [benchchem.com]

- 5. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 6. interchim.fr [interchim.fr]

- 7. Fluo-3-AM Assay [protocols.io]

Fluo-3: A Comprehensive Technical Guide to its Excitation, Emission, and Application in Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent calcium indicator, Fluo-3, with a focus on its spectral properties, experimental applications, and the underlying signaling pathways it helps to elucidate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the successful implementation of Fluo-3 in the study of intracellular calcium dynamics.

Core Photophysical and Spectral Properties of Fluo-3

Fluo-3 is a visible light-excitable fluorescent dye used to measure intracellular calcium concentration.[1][2] Developed by Roger Y. Tsien, it has become a widely used tool in various applications, including flow cytometry, confocal laser scanning microscopy, and high-throughput screening.[2][3] A key characteristic of Fluo-3 is its significant increase in fluorescence intensity upon binding to Ca²⁺, with a reported increase of over 100-fold.[3][4] In its Ca²⁺-free form, Fluo-3 is essentially non-fluorescent.[1]

The spectral properties of Fluo-3 are similar to those of fluorescein (B123965), making it compatible with standard fluorescein isothiocyanate (FITC) filter sets.[1][2] It is efficiently excited by the 488 nm argon-ion laser line.[1][3] Unlike ratiometric indicators like Fura-2 and Indo-1, Fluo-3 does not exhibit a significant shift in its excitation or emission spectra upon calcium binding.[3][4]

The quantitative spectral and photophysical properties of Fluo-3 are summarized in the tables below for easy reference and comparison.

| Parameter | Value | Reference |

| Excitation Maximum (Ca²⁺-bound) | 506 nm | [1] |

| Emission Maximum (Ca²⁺-bound) | 526 nm | [1] |

| Recommended Excitation | 488 nm (Argon-ion laser) | [3] |

| Recommended Emission Filter | FITC filter sets | [1] |

| Parameter | Value | Reference |

| Quantum Yield (Φ) (Ca²⁺-saturated) | ~0.14 - 0.18 | [3][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [1][3] |

| Fluorescence Intensity Increase (upon Ca²⁺ binding) | >100-fold | [3][4] |

| Form for Cell Loading | Acetoxymethyl (AM) ester | [2] |

Experimental Protocols for Intracellular Calcium Measurement with Fluo-3 AM

The following is a detailed methodology for loading cells with Fluo-3 AM and measuring intracellular calcium changes. This protocol is a synthesis of established methods and should be optimized for specific cell types and experimental conditions.[6][7]

I. Reagent Preparation

-

Fluo-3 AM Stock Solution (1-5 mM):

-

Dissolve Fluo-3 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot and store at -20°C, protected from light and moisture.[6]

-

-

Pluronic® F-127 Stock Solution (20% w/v):

-

Dissolve Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar Fluo-3 AM ester in aqueous media.[6]

-

-

Probenecid (B1678239) Stock Solution (25 mM):

-

Loading Buffer:

-

Prepare a buffered physiological medium of choice (e.g., HBSS with 20 mM HEPES).

-

For the working solution, dilute the Fluo-3 AM stock solution to a final concentration of 1-5 µM.[6]

-

If using, add Pluronic® F-127 to a final concentration of approximately 0.02%. This can be achieved by mixing the Fluo-3 AM stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before dilution in the loading medium.[6]

-

If using, add probenecid to a final concentration of 1-2.5 mM.[6]

-

II. Cell Loading Procedure

-

Cell Plating:

-

Plate cells in a suitable format for the intended imaging modality (e.g., glass-bottom dishes for confocal microscopy, black-walled microplates for plate reader assays).

-

Allow cells to adhere and reach the desired confluency.

-

-

Dye Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with the loading buffer (without Fluo-3 AM).

-

Add the Fluo-3 AM working solution to the cells.

-

Incubate for 15-60 minutes at 20-37°C. The optimal loading time and temperature should be determined empirically for each cell type.[6] Lowering the incubation temperature can sometimes reduce subcellular compartmentalization of the dye.[6]

-

-

Washing and De-esterification:

-

After incubation, remove the Fluo-3 AM working solution.

-

Wash the cells two to three times with indicator-free medium (containing probenecid, if used) to remove any extracellular dye.[6]

-

Incubate the cells in indicator-free medium for an additional 30 minutes to allow for the complete de-esterification of the intracellular Fluo-3 AM by cytosolic esterases.[6][7] This step is crucial for activating the calcium-sensitive fluorescence of the dye.

-

III. Measurement of Intracellular Calcium

-

Instrumentation Setup:

-

Data Acquisition:

-

Establish a baseline fluorescence reading (F₀) before stimulating the cells.

-

Apply the desired stimulus to induce a change in intracellular calcium concentration.

-

Record the change in fluorescence intensity (F) over time.

-

-

Data Analysis:

-

The change in intracellular calcium is typically represented as the ratio of the fluorescence intensity after stimulation to the baseline fluorescence (F/F₀).

-

Visualization of Key Processes

To better illustrate the application and workflow of Fluo-3, the following diagrams have been generated using the DOT language.

Caption: Gq-Coupled Receptor Calcium Signaling Pathway.

Caption: Experimental Workflow for Fluo-3 Calcium Imaging.

Conclusion

Fluo-3 remains a valuable and widely utilized tool for the investigation of intracellular calcium signaling. Its bright fluorescence upon calcium binding, compatibility with common instrumentation, and well-established protocols make it a robust choice for a variety of experimental applications. By understanding its spectral properties and adhering to optimized experimental procedures, researchers can effectively employ Fluo-3 to unravel the complex dynamics of calcium in cellular physiology and pharmacology.

References

- 1. Fluo-3 | AAT Bioquest [aatbio.com]

- 2. Fluo-3 - Wikipedia [en.wikipedia.org]

- 3. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. abpbio.com [abpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. docs.aatbio.com [docs.aatbio.com]

Fluo-3 Calcium Dissociation Constant (Kd): An In-depth Technical Guide

This guide provides a comprehensive technical overview of the dissociation constant (Kd) of Fluo-3, a widely used fluorescent indicator for intracellular calcium ([Ca²⁺]i). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of Fluo-3's interaction with calcium, presents quantitative data on its Kd under various experimental conditions, and provides detailed methodologies for its application and calibration.

Introduction to Fluo-3 and its Calcium Affinity

Fluo-3 is a visible light-excitable fluorescent dye that exhibits a substantial increase in fluorescence intensity upon binding to Ca²⁺.[1] Developed by Tsien and colleagues, it has become an invaluable tool for studying intracellular calcium dynamics in a wide range of biological systems.[1] A critical parameter governing the utility of Fluo-3 is its dissociation constant (Kd) for calcium. The Kd represents the concentration of free Ca²⁺ at which half of the Fluo-3 molecules are bound to calcium. A lower Kd signifies a higher affinity of the indicator for Ca²⁺.

The relatively moderate affinity of Fluo-3 for Ca²⁺ makes it well-suited for measuring transient and larger changes in intracellular calcium concentrations, as it is less likely to become saturated compared to higher-affinity indicators.[2] However, the Kd of Fluo-3 is not a fixed value and can be influenced by several environmental factors.

Quantitative Overview of Fluo-3 Calcium Dissociation Constant

The reported Kd of Fluo-3 for Ca²⁺ varies depending on the experimental setting, highlighting the importance of considering the specific conditions of an experiment for accurate calcium concentration determination. Below is a summary of reported Kd values for Fluo-3 under different conditions.

| Experimental Condition | Reported Kd (nM) | Reference(s) |

| In vitro (Cell-free medium, 22°C) | ~390 | [1] |

| In vitro (Cell-free media) | 450 | [2] |

| In vitro (Free solution) | 558 ± 15 | [3] |

| Intracellular (Intact cardiomyocytes) | 898 ± 64 | [3] |

| In vitro (37°C) | 864 | [4] |

Factors Influencing the Fluo-3 Kd:

It is crucial to recognize that the Kd of Fluo-3 determined in vitro may not directly reflect its apparent Kd within the complex intracellular environment. Several factors can alter the affinity of Fluo-3 for calcium inside a cell:

-

Temperature: The Kd of Fluo-3 is temperature-dependent, with a notable increase in the Kd value (lower affinity) at physiological temperatures (37°C) compared to room temperature (22°C).[4]

-

pH: Changes in intracellular pH can affect the protonation state of the Fluo-3 molecule, thereby influencing its calcium binding properties.

-

Ionic Strength: The concentration of other ions in the cytosol can impact the effective Kd of Fluo-3.

-

Protein Binding: Interactions with intracellular proteins can alter the fluorescence characteristics and calcium affinity of Fluo-3.

-

Viscosity: The viscosity of the intracellular milieu can also play a role in the kinetics of calcium binding to the indicator.

Experimental Protocols

Accurate measurement of intracellular calcium using Fluo-3 necessitates careful experimental design and execution. The following sections detail key protocols for determining the in vitro Kd of Fluo-3 and for loading the indicator into live cells.

In Vitro Determination of Fluo-3 Kd

This protocol describes the determination of the Fluo-3 Kd in a cell-free system using a series of calcium buffers with known free Ca²⁺ concentrations.

Materials:

-

Fluo-3, pentapotassium salt

-

Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaEGTA, pH 7.2)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Prepare Calcium Buffers: Create a series of calibration buffers with varying free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in different ratios.

-

Add Fluo-3: Add a constant, known concentration of Fluo-3 to each calibration buffer.

-

Measure Fluorescence: Measure the fluorescence intensity (F) of each sample at the appropriate excitation and emission wavelengths for Fluo-3 (e.g., excitation ~506 nm, emission ~526 nm).

-

Determine F_min and F_max:

-

Measure the fluorescence of Fluo-3 in the calcium-free buffer to obtain the minimum fluorescence (F_min).

-

Measure the fluorescence of Fluo-3 in the calcium-saturating buffer to obtain the maximum fluorescence (F_max).

-

-

Calculate Kd: Plot the fluorescence intensity (F) against the known free [Ca²⁺]. The data can be fitted to the following equation to determine the Kd:

[Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]

The Kd is the [Ca²⁺] at which F is halfway between F_min and F_max.

Cell Loading with Fluo-3 AM

For intracellular calcium measurements, the membrane-permeant acetoxymethyl (AM) ester form of Fluo-3 (Fluo-3 AM) is used. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of Fluo-3 in the cytosol.

Materials:

-

Fluo-3 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (optional, aids in solubilization)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Probenecid (B1678239) (optional, organic anion transport inhibitor to reduce dye leakage)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.

-

If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

-

Prepare Loading Solution:

-

Dilute the Fluo-3 AM stock solution into the physiological buffer to a final working concentration of 1-5 µM.

-

To aid in solubilization, the Fluo-3 AM stock can be mixed with an equal volume of the Pluronic F-127 stock before dilution.

-

If dye leakage is a concern, probenecid can be added to the loading buffer (final concentration 1-2.5 mM).

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash with the physiological buffer.

-

Add the Fluo-3 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the intracellular Fluo-3 AM.

-

-

Measurement: Proceed with fluorescence imaging or measurement using a fluorescence microscope, plate reader, or flow cytometer.

Fluo-3 in the Context of Cellular Signaling

Fluo-3 is frequently employed to monitor calcium signals initiated by a variety of cellular stimuli. A common signaling pathway studied using Fluo-3 is the G-protein coupled receptor (GPCR) pathway that leads to the release of calcium from intracellular stores.

// Nodes Ligand [label="Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPCR [label="GPCR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="DAG", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum (ER)", style="filled", fillcolor="#F1F3F4", fontcolor="#202124", shape="cylinder"]; IP3R [label="IP3 Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape="diamond", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Response [label="Downstream\nCellular Responses", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> GPCR [label="Binds"]; GPCR -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> IP3R [label="Binds"]; IP3R -> Ca_release [label="Opens"]; ER -> IP3R [style="dotted", arrowhead="none"]; Ca_release -> Cellular_Response [label="Initiates"]; } .enddot Caption: A simplified diagram of the GPCR-IP3 signaling pathway leading to intracellular calcium release.

In this pathway, the binding of a ligand to a Gq-coupled GPCR activates Phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels.[8][9] This binding event triggers the opening of the channels and the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration that can be detected by Fluo-3.[10] This calcium signal then initiates a cascade of downstream cellular responses.

References

- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 2. biotium.com [biotium.com]

- 3. Measurement of the dissociation constant of Fluo-3 for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 8. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 10. bio.libretexts.org [bio.libretexts.org]

Understanding Fluo-3: An In-depth Technical Guide for a Core Non-Ratiometric Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fluo-3, a widely used fluorescent indicator for measuring intracellular calcium. As a non-ratiometric indicator, Fluo-3 has been a cornerstone in calcium signaling research for decades, enabling discoveries in a vast array of cellular processes. This document details its mechanism of action, key characteristics, experimental protocols, and data interpretation, offering a robust resource for both new and experienced users.

Core Concepts: The Chemistry and Mechanism of Fluo-3

Fluo-3 is a derivative of the calcium chelator BAPTA, engineered to exhibit a significant increase in fluorescence upon binding to Ca²⁺ ions.[1] Developed by Roger Y. Tsien and colleagues, it has become an invaluable tool for studying intracellular calcium dynamics.[2]

Mechanism of Action: In its Ca²⁺-free form, Fluo-3 is essentially non-fluorescent.[3] Upon binding to calcium, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, leading to a fluorescence intensity increase of 40 to over 100-fold.[4][5] This large dynamic range provides a high-contrast signal for detecting changes in intracellular calcium concentration.[2]

Fluo-3 is excitable by the 488 nm argon-ion laser line, with a fluorescence emission maximum at approximately 525 nm, making it compatible with standard fluorescein (B123965) (FITC) filter sets.[2][3] Unlike ratiometric indicators such as Fura-2 and Indo-1, neither the excitation nor the emission wavelength of Fluo-3 shifts upon calcium binding.[4][5] This property defines it as a non-ratiometric indicator.

To facilitate cell loading, Fluo-3 is available as a membrane-permeant acetoxymethyl (AM) ester.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Fluo-3 free acid in the cytoplasm.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Fluo-3.

| Property | Value | References |

| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [3][4] |

| Emission Maximum (Ca²⁺-bound) | ~526 nm | [3][4] |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM (in vitro) | [3][6] |

| Quantum Yield (at saturating Ca²⁺) | ~0.14 - 0.18 | [6][7] |

| Fluorescence Intensity Increase | >40-fold to >100-fold | [4][8] |

| Molecular Weight (AM Ester) | 1129.85 g/mol | [9] |

Note: The in situ Kd of Fluo-3 within the cellular environment can be influenced by factors such as pH, ionic strength, viscosity, and protein binding, often resulting in a higher apparent Kd compared to in vitro measurements.[4][10]

Experimental Protocols

Cell Loading with Fluo-3 AM

This protocol provides a general guideline for loading adherent cells with Fluo-3 AM. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.

Materials:

-

Fluo-3 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Probenecid (B1678239) (optional)

Procedure:

-

Prepare Stock Solutions:

-

Prepare Loading Solution:

-

For a final loading concentration of 1-5 µM, dilute the Fluo-3 AM stock solution into a physiological buffer.

-

To aid in the dispersion of the nonpolar Fluo-3 AM in the aqueous loading medium, mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting into the buffer.[9] The final concentration of Pluronic® F-127 is typically around 0.02%.[9]

-

If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[9]

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells with the physiological buffer.

-

Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C.[9] Incubation at 37°C can promote dye compartmentalization into organelles, so for cytoplasmic calcium measurements, incubation at room temperature is often preferred.[4]

-

-

Wash and De-esterification:

In Situ Calibration of Fluo-3

To obtain quantitative measurements of intracellular calcium concentration, in situ calibration is necessary. This protocol uses ionophores to equilibrate intracellular and extracellular Ca²⁺ concentrations.

Materials:

-

Fluo-3 loaded cells

-

Calcium-free buffer (e.g., containing 5-10 mM EGTA)

-

High calcium buffer (e.g., containing 10 mM Ca²⁺)

-

Ionomycin or A-23187 (calcium ionophore)

Procedure:

-

Record Baseline Fluorescence (F):

-

Measure the fluorescence intensity of the Fluo-3 loaded cells under your experimental conditions.

-

-

Determine Maximum Fluorescence (Fmax):

-

Add a calcium ionophore (e.g., 5-10 µM ionomycin) to the cells in the presence of a high calcium buffer to saturate the intracellular dye with Ca²⁺.[11]

-

Record the maximum fluorescence intensity (Fmax).

-

-

Determine Minimum Fluorescence (Fmin):

-

After obtaining Fmax, perfuse the cells with a calcium-free buffer containing a high concentration of a calcium chelator like EGTA (5-10 mM) and the ionophore.[11] This will remove Ca²⁺ from the intracellular dye.

-

Record the minimum fluorescence intensity (Fmin).

-

-

Calculate Intracellular Calcium Concentration:

Visualizations

Signaling Pathway: Gq-PLC-IP3 Pathway

References

- 1. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluo-3 - Wikipedia [en.wikipedia.org]

- 3. Fluo-3 | AAT Bioquest [aatbio.com]

- 4. biotium.com [biotium.com]

- 5. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Fluo-3, pentapotassium salt | AAT Bioquest [aatbio.com]

- 7. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abpbio.com [abpbio.com]

- 10. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Principle of Fluo-3 for Detecting Calcium Sparks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent calcium indicator Fluo-3, focusing on its application in the detection of calcium sparks. We will delve into the core principles of its mechanism, provide detailed experimental protocols, present key quantitative data in a structured format, and visualize the associated molecular and experimental workflows.

Core Principles of Fluo-3 Calcium Detection

Fluo-3 is a visible light-excitable fluorescent dye developed by Roger Y. Tsien and colleagues that has become a cornerstone in cellular calcium imaging.[1][2] Its utility in detecting transient, localized calcium release events known as "calcium sparks" stems from its unique spectral properties and significant fluorescence enhancement upon binding to Ca²⁺.[2][3]

Mechanism of Action:

Fluo-3 is essentially non-fluorescent in its Ca²⁺-free form.[1][2][4] The core of its mechanism lies in a photo-induced electron transfer (PeT) process from the calcium chelating moiety to the fluorophore, which quenches its fluorescence. Upon binding to calcium ions, this quenching is inhibited, leading to a dramatic increase in fluorescence intensity.[5] This large change in fluorescence provides a high-contrast signal that is ideal for detecting the small, localized increases in calcium concentration that characterize calcium sparks.[2]

Spectral Properties:

Fluo-3 is well-suited for standard fluorescence microscopy and confocal laser scanning microscopy. It is efficiently excited by the 488 nm argon-ion laser line and its emission maximum is around 526 nm, making it compatible with standard FITC filter sets.[1][2][4] Unlike ratiometric indicators like Fura-2, Fluo-3 is a single-wavelength indicator, meaning its fluorescence intensity is directly proportional to the concentration of the Fluo-3-Ca²⁺ complex.[3]

Cell Loading:

For intracellular applications, Fluo-3 is typically used in its acetoxymethyl (AM) ester form (Fluo-3 AM).[2][6] The hydrophobic AM ester group allows the molecule to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, Ca²⁺-sensitive Fluo-3 in the cytosol.[2][6][7][8]

Quantitative Data for Fluo-3

The selection and application of a fluorescent indicator are critically dependent on its quantitative properties. The following tables summarize the key parameters for Fluo-3.

| Property | Value | Reference(s) |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [1][4] |

| 558 ± 15 nM (in free solution) | [9] | |

| 898 ± 64 nM (in intact cardiomyocytes) | [9] | |

| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | [1][4][8][10] |

| Emission Wavelength (Ca²⁺-bound) | ~526 nm | [1][4][8][10] |

| Quantum Yield (Φ) (Ca²⁺-bound) | ~0.14 - 0.15 | [1][4][11][12] |

| Fluorescence Intensity Increase | >100-fold | [1][4][10][13] |

Table 1: Key Spectroscopic and Calcium Binding Properties of Fluo-3.

| Parameter | Description | Typical Value(s) | Reference(s) |

| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | 86,000 M⁻¹cm⁻¹ at 506 nm | [14] |

| Optimal Excitation Source | The most efficient light source for exciting the fluorophore. | 488 nm Argon-ion laser | [1][4] |

| Recommended Emission Filter | The filter set that best captures the emitted fluorescence. | FITC filter sets | [1][4] |

Table 2: Photophysical and Instrumental Parameters for Fluo-3.

Experimental Protocols

Preparation of Fluo-3 AM Stock Solution

-

Reconstitution: Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[15][16] Ensure the DMSO is of high quality to prevent hydrolysis of the AM ester.

-

Storage: Store the DMSO stock solution in small aliquots, tightly sealed and protected from light at -20°C.[1][6][15] The solution should be stable for several months under these conditions.[7]

Cell Loading with Fluo-3 AM

This protocol is a general guideline and may require optimization for specific cell types.

-

Cell Preparation: Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Loading Solution Preparation:

-

Dilute the Fluo-3 AM stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES buffer).[16][17]

-

To aid in the dispersion of the hydrophobic AM ester in the aqueous loading buffer, Pluronic® F-127, a non-ionic detergent, can be used.[7][15][16] A common method is to mix the Fluo-3 AM DMSO stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the loading medium.[16] The final concentration of Pluronic F-127 is typically around 0.02%.[7][16]

-

-

Incubation:

-

Remove the culture medium from the cells and replace it with the Fluo-3 AM loading solution.

-

Incubate the cells for 15-60 minutes at room temperature (20-25°C) or 37°C, protected from light.[16] Note that incubation at 37°C can sometimes lead to compartmentalization of the dye in organelles.[15] For cytosolic calcium measurements, incubation at room temperature is often preferred.[15]

-

-

De-esterification and Washing:

-

Reducing Dye Leakage (Optional): To minimize the leakage of the de-esterified Fluo-3 from the cells, an organic anion transport inhibitor such as probenecid (B1678239) (typically 1-2.5 mM) can be included in the loading and final incubation media.[1][4][16]

Confocal Microscopy for Calcium Spark Imaging

-

Microscope Setup:

-

Use a laser scanning confocal microscope equipped with a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion, NA ≥ 1.3).

-

Set the excitation source to 488 nm.

-

Collect emitted fluorescence using a long-pass filter (>505 nm) or a band-pass filter (e.g., 505-550 nm).[18]

-

-

Image Acquisition:

-

For detecting the rapid, localized events of calcium sparks, line-scan imaging is the preferred method.[3][19] This involves repeatedly scanning a single line across the cell, providing high temporal resolution.

-

Typical line-scan rates for calcium spark detection are in the range of 1.5 to 2 milliseconds per line.[19]

-

The confocal pinhole should be set to achieve a good balance between signal-to-noise and spatial resolution, typically around 1 Airy unit.

-

-

Data Analysis:

-

Calcium spark data from line-scan images are typically presented as an x-t plot, where the x-axis represents space and the y-axis represents time.

-

Calcium sparks appear as bright, localized events in these images.

-

The fluorescence signal (F) is typically normalized to the baseline fluorescence (F₀) to give a ratio (F/F₀).[18]

-

Specialized software can be used to automatically detect and analyze the key parameters of calcium sparks, including their amplitude (peak F/F₀), spatial width (full width at half maximum, FWHM), and duration (full duration at half maximum, FDHM).[3][20]

-

Signaling Pathways and Experimental Workflows

References

- 1. Fluo-3 | AAT Bioquest [aatbio.com]

- 2. Fluo-3 - Wikipedia [en.wikipedia.org]

- 3. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]

- 8. biotium.com [biotium.com]

- 9. Measurement of the dissociation constant of Fluo-3 for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 12. benchchem.com [benchchem.com]

- 13. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 14. biotium.com [biotium.com]

- 15. biotium.com [biotium.com]

- 16. abpbio.com [abpbio.com]

- 17. labs.pbrc.edu [labs.pbrc.edu]

- 18. researchgate.net [researchgate.net]

- 19. ahajournals.org [ahajournals.org]

- 20. Quantitative Analysis of Calcium Spikes in Noisy Fluorescent Background - PMC [pmc.ncbi.nlm.nih.gov]

Fluo-3: An In-Depth Technical Guide to pH and Temperature Sensitivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the calcium indicator Fluo-3, with a specific focus on its sensitivity to changes in pH and temperature. Understanding these environmental sensitivities is critical for the accurate measurement and interpretation of intracellular calcium dynamics in research and drug development settings. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows.

Introduction to Fluo-3